molecular formula C9H13NO2S B2633045 4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole CAS No. 2197639-99-7

4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole

Cat. No.: B2633045
CAS No.: 2197639-99-7
M. Wt: 199.27
InChI Key: WPLKKLBHFAPLNQ-UHFFFAOYSA-N
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Description

4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole is an organic compound with a unique structure that combines a thiazole ring with a tetrahydrofuran (oxolan) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole typically involves the reaction of 4-methyl-1,3-thiazole with oxirane (ethylene oxide) in the presence of a base such as sodium hydride. The reaction proceeds through the nucleophilic attack of the thiazole nitrogen on the oxirane, resulting in the formation of the oxolan-2-ylmethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxolan-2-ylmethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydride, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The compound’s anti-inflammatory effects could be related to its inhibition of pro-inflammatory cytokines or modulation of signaling pathways such as NF-κB.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-[(oxolan-2-yl)methoxy]aniline: Similar structure but with an aniline group instead of a thiazole ring.

    4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine: Contains a pyridine ring instead of a thiazole ring.

Uniqueness

4-Methyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole is unique due to its combination of a thiazole ring and an oxolan-2-ylmethoxy group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

4-methyl-2-(oxolan-2-ylmethoxy)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-7-6-13-9(10-7)12-5-8-3-2-4-11-8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLKKLBHFAPLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OCC2CCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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